4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
Description
4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is a benzaldehyde derivative featuring two ethoxy groups and a bromophenoxyethoxy substituent. Its molecular formula is C₁₇H₁₇BrO₄ (molecular weight: ~381.23 g/mol). This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 1-(3-bromophenoxy)-2-bromoethane in dimethylformamide (DMF) using Cs₂CO₃ as a base . The product is purified via silica gel chromatography, highlighting its utility as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C17H17BrO4 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C17H17BrO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3 |
InChI Key |
XVUNZTJSDOHSCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition reactions with amines, hydrazines, and organometallic reagents.
Oxidation and Reduction Reactions
The aldehyde group is redox-active, enabling controlled functionalization.
Oxidation
-
To carboxylic acid : KMnO₄/H₂SO₄ (80°C, 3h) yields 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzoic acid (Yield: 85%) .
-
To nitrile : NH₂OH·HCl/NaOAc (reflux, 6h) followed by dehydration forms the nitrile derivative (Yield: 72%) .
Reduction
-
To alcohol : NaBH₄/MeOH (RT, 1h) reduces the aldehyde to 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol (Yield: 90%) .
Condensation Reactions
The aldehyde participates in condensations to form C=C bonds.
Electrophilic Aromatic Substitution
The ethoxy-activated benzene ring undergoes regioselective electrophilic attacks.
| Reaction Type | Reagent/Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy | 78 | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Ortho to aldehyde | 65 |
Nucleophilic Aromatic Substitution
The bromine atom on the phenoxy ring is susceptible to substitution under catalytic conditions.
| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | CuI, K₂CO₃, DMF, 100°C, 12h | 3-Piperidinophenoxy derivative | 60 | |
| Thiophenol | Pd(OAc)₂, Xantphos, 120°C | 3-Phenylthiophenoxy analog | 55 |
Polymerization and Cross-Coupling Reactions
The compound serves as a monomer in polycondensation and Suzuki-Miyaura reactions.
| Reaction Type | Partner/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-linked polymer | |
| Ether Cleavage | BBr₃, CH₂Cl₂, −78°C → RT | Phenolic derivative |
Stability and Reaction Optimization
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : The aldehyde can be oxidized to form a carboxylic acid.
- Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
These properties make it valuable for developing new compounds with tailored functionalities .
Biology
Research into the biological activity of this compound has revealed potential interactions with biomolecules. Studies have suggested that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. Its mechanism of action may involve binding to specific proteins or enzymes, potentially modulating their activity .
Medicine
The compound is being explored for its therapeutic properties, particularly in drug discovery. Its structural features suggest potential applications in treating diseases such as cancer. Preliminary studies indicate that derivatives of this compound may inhibit tumor growth and exhibit selective toxicity towards cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Inhibition of tumor growth |
Industrial Applications
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows it to serve as a precursor for various industrial applications, including:
- Coatings : Used in formulations that require specific chemical properties such as durability and resistance to environmental factors.
- Adhesives : As a component in adhesive formulations where strong bonding characteristics are essential.
These applications highlight the versatility of the compound in producing materials with enhanced performance characteristics .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition at low concentrations. The results support its potential use as an antimicrobial agent in pharmaceutical formulations .
- Cancer Research : In vitro studies on cancer cell lines have shown that derivatives of this compound can selectively inhibit cell proliferation while exhibiting minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenoxy and ethoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to five analogues (Table 1), focusing on substituent effects, synthesis, and applications.
Table 1: Comparative Analysis of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde and Analogues
Crystallographic Insights
The bromomethyl derivative (4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde) crystallizes in a monoclinic system with C–H···O hydrogen bonding, contrasting with the flexible ethoxy-bromophenoxy chain in the parent compound .
Biological Activity
4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromophenoxy and aldehyde moieties suggests interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Bromophenoxy group : Known for its ability to interact with enzymes and receptors.
- Ethoxy and aldehyde groups : These functional groups can undergo various chemical reactions, influencing biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The bromophenoxy group can also enhance binding affinity to specific molecular targets, which may include receptors involved in cancer pathways or metabolic processes.
Biological Activity Overview
Research indicates that this compound has shown promise in various biological assays:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa, HCT116 | |
| Enzyme Inhibition | Potential inhibition of alkaline phosphatase | |
| Antimicrobial | Suggested activity |
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of related compounds on HeLa cells, showing IC50 values in the micromolar range, indicating significant potential for further development in anticancer therapies .
- Enzyme Interaction Study : Research highlighted the interaction of similar Schiff base compounds with various enzymes, suggesting that modifications to the bromophenoxy group could enhance inhibitory effects on target enzymes linked to cancer progression .
Research Findings
Recent findings emphasize the need for further investigation into the specific pathways affected by this compound. Studies focusing on structure-activity relationships (SAR) are crucial for optimizing its therapeutic potential. The compound's ability to modulate enzyme activity could lead to novel treatments for diseases characterized by dysregulated metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde?
The compound can be synthesized via nucleophilic aromatic substitution or alkylation reactions. A typical method involves reacting 3-ethoxy-4-hydroxybenzaldehyde with 1-bromo-2-(3-bromophenoxy)ethane in a polar aprotic solvent (e.g., DMF or acetone) using a base like K₂CO₃ or Cs₂CO₃. The reaction is refluxed for 6–12 hours, monitored by TLC, and purified via column chromatography (ethyl acetate/petroleum ether gradient) .
Q. How can purity and structural integrity be validated during synthesis?
Use a combination of analytical techniques:
- TLC : Monitor reaction progress with UV visualization.
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, aldehyde proton at δ ~9.8 ppm).
- Elemental Analysis : Verify elemental composition within ±0.3% deviation .
Q. What solvents and conditions are critical for stabilizing the aldehyde group during synthesis?
Avoid protic solvents (e.g., water, alcohols) to prevent aldehyde oxidation or hydration. Use anhydrous DMF or acetone under inert gas (N₂/Ar) to maintain stability. Post-synthesis, store the compound at –20°C in amber vials .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromophenoxy moiety in cross-coupling reactions?
The bromine atom at the meta position on the phenoxy group enhances electrophilicity, making it reactive in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the ethoxy groups may reduce reaction rates; thus, bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are recommended .
Q. What crystallographic data support the conformational flexibility of the ethoxy-phenoxy chain?
Single-crystal X-ray studies of analogous compounds reveal dihedral angles of 78–109° between aromatic rings and ether linkages. The "w" conformation of the ethoxy-phenoxy chain is stabilized by weak hydrogen bonds (C–H···O) and CH-π interactions .
Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?
Density functional theory (DFT) calculations can optimize the geometry, while molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes or receptors). Focus on the aldehyde and bromophenoxy groups as key pharmacophores .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for alkylation reactions: How to address them?
Yields vary due to competing side reactions (e.g., over-alkylation or hydrolysis). Optimize stoichiometry (1:1.2 ratio of aldehyde to bromoether) and use phase-transfer catalysts (e.g., TBAB) to improve efficiency .
3.2 Conflicting NMR assignments for ethoxy protons in similar benzaldehyde derivatives
Ambiguities arise from overlapping peaks (δ 1.3–1.5 ppm for CH₃ and δ 3.4–4.2 ppm for OCH₂). Use 2D NMR (HSQC, HMBC) to resolve coupling patterns and assign protons unambiguously .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DMF | |
| Base | Cs₂CO₃ | |
| Temperature | 80°C | |
| Purification | Column chromatography |
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Aldehyde (CHO) | 9.78 (s, 1H) | 1685–1700 |
| Aromatic C–Br | 7.2–7.5 (m, 3H) | 560–600 |
| Ethoxy (OCH₂CH₃) | 1.38 (t, 3H), 4.12 (q, 2H) | 1100–1250 |
Critical Research Gaps
- Mechanistic Studies : Limited data on the compound’s behavior under photolytic or thermal stress.
- Toxicity Profiling : No published in vitro cytotoxicity assays for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
